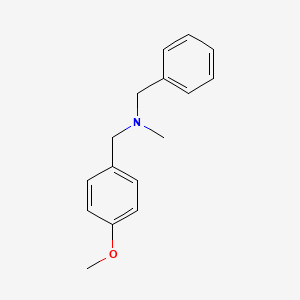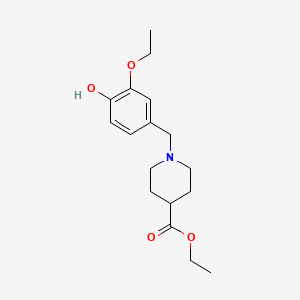![molecular formula C18H20N4O B5885361 1-[3-(1H-imidazol-1-yl)propyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5885361.png)
1-[3-(1H-imidazol-1-yl)propyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(1H-imidazol-1-yl)propyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as PD-153035, is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key signaling pathway involved in cell growth, differentiation, and survival.
Wirkmechanismus
1-[3-(1H-imidazol-1-yl)propyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone binds to the ATP-binding site of the EGFR tyrosine kinase, preventing the phosphorylation of downstream signaling molecules and ultimately inhibiting cell growth and survival. The mechanism of action has been well-characterized through biochemical and structural studies, and has also been used to design other EGFR inhibitors with improved potency and selectivity.
Biochemical and Physiological Effects
1-[3-(1H-imidazol-1-yl)propyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. These effects have been observed in various cancer cell lines and animal models, and have also been studied in the context of other diseases such as asthma and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(1H-imidazol-1-yl)propyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone has several advantages as a research tool, including its high potency and selectivity for EGFR, its well-characterized mechanism of action, and its ability to inhibit the growth of various cancer cell lines. However, there are also some limitations to its use, including its relatively low solubility in aqueous solutions and its potential for off-target effects at higher concentrations.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(1H-imidazol-1-yl)propyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone and other EGFR inhibitors, including the development of more potent and selective compounds, the evaluation of combination therapies with other cancer treatments, and the identification of biomarkers that can predict response to treatment. Additionally, there is ongoing research on the role of EGFR signaling in other diseases and physiological processes, which may lead to new applications for EGFR inhibitors in the future.
Synthesemethoden
The synthesis of 1-[3-(1H-imidazol-1-yl)propyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone involves several steps, including the reaction of 3-(1H-imidazol-1-yl)propylamine with 2,6-dimethyl-4-chloro-5-phenylpyrimidine, followed by purification and characterization of the resulting product. The synthesis method has been well-established in the literature, and various modifications have been made to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-[3-(1H-imidazol-1-yl)propyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone has been extensively studied for its potential applications in cancer research, as EGFR is overexpressed in many types of cancer and is associated with increased cell proliferation and survival. 1-[3-(1H-imidazol-1-yl)propyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, and has also been used in preclinical studies to evaluate the efficacy of other cancer treatments.
Eigenschaften
IUPAC Name |
1-(3-imidazol-1-ylpropyl)-2,6-dimethyl-5-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-14-17(16-7-4-3-5-8-16)18(23)20-15(2)22(14)11-6-10-21-12-9-19-13-21/h3-5,7-9,12-13H,6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATHURISKHLZJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1CCCN2C=CN=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1H-imidazol-1-yl)propyl]-2,6-dimethyl-5-phenylpyrimidin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B5885280.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-2,1,3-benzothiadiazol-4-ylacetamide](/img/structure/B5885296.png)

![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-({5-[(3,5-dimethylphenoxy)methyl]-2-furyl}methylene)propanohydrazide](/img/structure/B5885309.png)
![2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5885315.png)
![2-ethoxy-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5885321.png)

![2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5885343.png)
![2-[(cyclohexylcarbonyl)amino]-5-hydroxybenzoic acid](/img/structure/B5885344.png)

![N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide](/img/structure/B5885376.png)
![5-[(4-tert-butylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5885387.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5885388.png)
